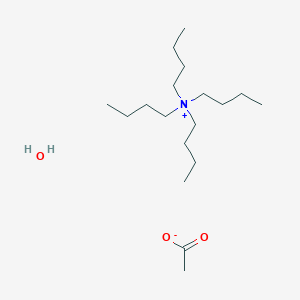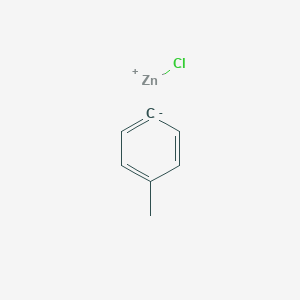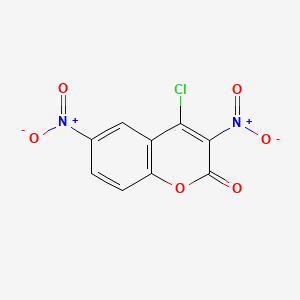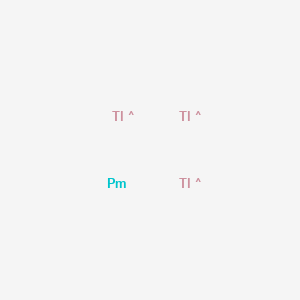
3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride: is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the bromine atom and the phenoxycarbonyl group in the pyridinium ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of pyridine with bromine and phenoxycarbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination and subsequent formation of the pyridinium salt. The reaction can be represented as follows:
Pyridine+Bromine+Phenoxycarbonyl chloride→3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridinium ring can be reduced or oxidized.
Coupling Reactions: The phenoxycarbonyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridinium salts with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridinium ring.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyridinium salts with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with enhanced biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties, such as increased thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the phenoxycarbonyl group play crucial roles in these interactions. The compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the target and the reaction conditions. The pyridinium ring can also participate in redox reactions, influencing the overall activity of the compound.
Comparación Con Compuestos Similares
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share the bromopyridine core but differ in the substituents attached to the pyridine ring.
3-Bromo-1-(2-(4-chloro-phenyl)-2-oxo-ethyl)-pyridinium bromide: This compound has a similar bromopyridine structure but with different substituents.
Uniqueness: 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride is unique due to the presence of the phenoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
90731-83-2 |
|---|---|
Fórmula molecular |
C12H9BrClNO2 |
Peso molecular |
314.56 g/mol |
Nombre IUPAC |
phenyl 3-bromopyridin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C12H9BrNO2.ClH/c13-10-5-4-8-14(9-10)12(15)16-11-6-2-1-3-7-11;/h1-9H;1H/q+1;/p-1 |
Clave InChI |
IWEYLSNROPSJMR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)[N+]2=CC=CC(=C2)Br.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)






![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)

